TC Ntr1 17

Beschreibung

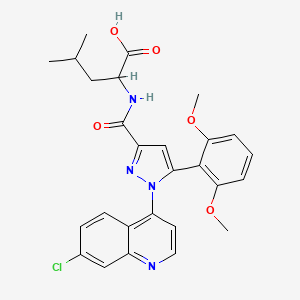

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUSYVORYNBGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comparative Analysis of TC Ntr1 17 and Neurotensin Peptide Binding Affinity at the Neurotensin Receptor 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR), is a significant therapeutic target for a spectrum of pathophysiological conditions, including cancer, pain, and neurological disorders. Its endogenous ligand, the 13-amino acid neurotensin (NT) peptide, and synthetic non-peptide agonists like TC Ntr1 17, present distinct pharmacological profiles. Understanding the nuances of their binding affinities is paramount for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the binding characteristics of TC Ntr1 17 versus the native neurotensin peptide at the NTR1. We will delve into the structural basis of their interaction, detail methodologies for quantifying binding affinity, present comparative data, and discuss the implications for downstream signaling and drug development.

Introduction: The Neurotensin System

The neurotensin system plays a crucial role in both the central nervous system and peripheral tissues.[1] Neurotensin (NT), a tridecapeptide, is the principal endogenous ligand for three known neurotensin receptors: NTS1, NTS2, and NTS3 (also known as sortilin). NTR1, a high-affinity GPCR, is the primary mediator of most of neurotensin's physiological effects.[2][3] Upon NT binding, NTR1 undergoes a conformational change, leading to the activation of various intracellular signaling cascades.[2][4] These pathways are implicated in a wide array of biological processes, including analgesia, hypothermia, and the modulation of dopamine pathways.[5][6]

The native neurotensin peptide, with the sequence pyroGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, has a short plasma half-life, which limits its therapeutic utility.[5][7] This has driven the development of synthetic ligands, such as the non-peptide partial agonist TC Ntr1 17, which offer improved stability and distinct pharmacological properties.[8]

Ligand Characteristics: A Tale of Two Molecules

Neurotensin Peptide: The Endogenous Agonist

-

Structure: A 13-amino acid peptide, with the C-terminal region being crucial for receptor binding and activation.[1][9]

-

Function: Acts as a full agonist at NTR1, potently activating downstream signaling pathways.[2] Its biological functions are diverse, ranging from neurotransmission in the brain to regulation of gastrointestinal motility.[1]

-

Limitations: The peptide nature of neurotensin leads to rapid degradation by proteolytic enzymes, resulting in a short in vivo half-life.[7]

TC Ntr1 17: The Synthetic Modulator

-

Structure: A non-peptide small molecule, offering greater stability and favorable pharmacokinetic properties compared to the native peptide.[8]

-

Function: TC Ntr1 17 is characterized as a selective NTR1 partial agonist.[10] This means it binds to the receptor and elicits a response, but the maximal effect is less than that of the full agonist, neurotensin. Specifically, in a Ca2+ mobilization assay, it demonstrated an Emax of 63% of the neurotensin response.[10] It exhibits over 50-fold selectivity for NTS1 over NTS2 and another GPCR, GPR35.[10]

Quantifying Binding Affinity: Methodologies and Protocols

The precise determination of binding affinity is fundamental to understanding ligand-receptor interactions. Several biophysical techniques are employed for this purpose, each with its own set of advantages and considerations.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[11] These assays can be configured in several ways to determine key binding parameters.

-

Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximal number of binding sites (Bmax).[11]

-

Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled ligand (like TC Ntr1 17 or unlabeled neurotensin) by measuring its ability to displace a radiolabeled ligand from the receptor.[11]

-

Membrane Preparation: Prepare membranes from cells overexpressing NTR1.[12][13]

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]NT(8-13)) and a range of concentrations of the unlabeled competitor (TC Ntr1 17 or neurotensin).[12][14]

-

Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures should be optimized for the specific system.

-

Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.[11][12]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions.[15][16] It provides kinetic data (association and dissociation rates) in addition to affinity data.[16] For GPCRs like NTR1, which are membrane proteins, specialized surface chemistries and receptor stabilization techniques are required.[15][17]

Caption: Workflow for SPR-based analysis of ligand binding to NTR1.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[18][19][20] It determines the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[19]

Comparative Binding Affinity Data

| Ligand | Receptor | Assay Type | Affinity (EC50/Kd/Ki) | Reference |

| Neurotensin | NTR1 | Radioligand Binding | Kd ~2.3 ± 0.4 nM | [2] |

| TC Ntr1 17 | NTS1 | Ca2+ Mobilization | EC50 <15.6 nM | [10] |

Note: EC50 values from functional assays are influenced by downstream signaling and may not directly reflect binding affinity (Kd or Ki). However, they provide a valuable measure of a ligand's potency.

The data indicates that the endogenous neurotensin peptide exhibits a very high affinity for NTR1, typically in the low nanomolar range. TC Ntr1 17, while also potent, demonstrates a slightly lower potency in functional assays. This is consistent with its classification as a partial agonist.

NTR1 Signaling Pathways: The Consequence of Binding

The binding of an agonist to NTR1 initiates a cascade of intracellular events. NTR1 primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.[2][21] However, NTR1 can also couple to other G proteins and activate alternative pathways, including those involving β-arrestin.[22][23]

Caption: Simplified overview of major NTR1 signaling pathways.

The concept of "biased agonism" is particularly relevant here. Biased agonists can preferentially activate one signaling pathway over another.[22][23] For instance, some ligands might favor G protein-mediated signaling, while others might preferentially engage β-arrestin pathways.[24][25][26] The partial agonism of TC Ntr1 17 suggests that it may stabilize a receptor conformation that is subtly different from that induced by the full agonist neurotensin, potentially leading to a biased signaling profile. Further research is needed to fully elucidate the biased signaling properties of TC Ntr1 17.

Implications for Drug Development

The differences in binding affinity and functional activity between the neurotensin peptide and TC Ntr1 17 have significant implications for therapeutic development:

-

Selectivity and Off-Target Effects: The high selectivity of TC Ntr1 17 for NTS1 over NTS2 is a desirable characteristic, as it may reduce the potential for off-target effects.[10]

-

Partial Agonism and Therapeutic Window: Partial agonists can offer a wider therapeutic window compared to full agonists. By not eliciting a maximal response, they may reduce the risk of receptor desensitization and the development of tolerance.

-

Pharmacokinetics: The non-peptide nature of TC Ntr1 17 provides a significant advantage in terms of metabolic stability and oral bioavailability, making it a more "drug-like" molecule.

-

Biased Signaling: The potential for biased agonism opens up new avenues for designing drugs that selectively activate beneficial signaling pathways while avoiding those that lead to adverse effects.

Conclusion

The comparative analysis of TC Ntr1 17 and the endogenous neurotensin peptide reveals a fascinating interplay of structure, affinity, and function at the NTR1. While neurotensin acts as a high-affinity, full agonist, its therapeutic potential is hampered by its poor stability. In contrast, TC Ntr1 17 emerges as a promising non-peptide, partial agonist with high selectivity and more favorable drug-like properties. A thorough understanding of their respective binding affinities and the downstream signaling consequences, achieved through rigorous application of the methodologies outlined in this guide, is essential for advancing the development of novel and effective NTR1-targeted therapeutics.

References

- Vertex AI Search. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.

- PubMed. Isothermal titration calorimetry for studying protein-ligand interactions.

- PubMed. Isothermal titration calorimetry of protein-protein interactions.

- PubMed. [Neurotensin--structure, origin and biological function].

- Virtual Labs IIT Kharagpur. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC).

- ACS Medicinal Chemistry Letters. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor.

- PMC. Surface plasmon resonance applied to G protein-coupled receptors.

- ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance.

- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.

- ACS Publications. Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning.

- Atlas of Genetics and Cytogenetics in Oncology and Haematology. NTSR1 (neurotensin receptor 1 (high affinity)).

- Request PDF. Latest surface plasmon resonance advances for G protein-coupled receptors.

- Biochemistry. Direct analysis of a GPCR-agonist interaction by surface plasmon resonance.

- Frontiers. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination.

- PubMed. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor.

- ResearchGate. Activation of the signaling pathways after the binding of NT to NTR1...

- MDPI. Neurotensin and Neurotensin Receptors.

- bioRxiv. Neurotensin receptor allosterism revealed in complex with a biased allosteric modulator.

- PMC. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1.

- Wikipedia. Neurotensin.

- Anaspec. Neurotensin Peptide.

- UniProt. NTSR1 - Neurotensin receptor type 1 - Homo sapiens (Human).

- PMC. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli.

- Merck. Neurotensin Receptors.

- Department of Neurosciences, University of Minnesota. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons.

- Experts@Minnesota. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- Tocris Bioscience. TC NTR1 17.

- PNAS. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli.

- Tocris Bioscience. Neurotensin Receptors.

- ResearchGate. Neurotensin receptors. A) NTR-1 showing 7TM (T1 to T7) within the lipid...

- Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

- Gifford Bioscience. Radioligand Binding Assay.

- PMC. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation.

- Benchchem. Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.

- Tocris Bioscience. TC NTR1 17.

- AbMole BioScience. TC NTR1 17 | CAS 1146757-96-1.

- PMC. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus.

- PDF. Neurotensin and Neurotensin Receptors in health and diseases: A brief review.

- University of Texas Southwestern Medical Center. Novel bioactive and stable neurotensin peptide analogues capable of delivering radiopharmaceuticals and molecular beacons to tumors.

- PMC. Peptide nucleic acids targeted to the neurotensin receptor and administered i.p. cross the blood–brain barrier and specifically reduce gene expression.

Sources

- 1. [Neurotensin--structure, origin and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Neurotensin - Wikipedia [en.wikipedia.org]

- 6. Neurotensin Peptide [anaspec.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 9. Neurotensin and Neurotensin Receptors | Encyclopedia MDPI [encyclopedia.pub]

- 10. abmole.com [abmole.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 26. experts.umn.edu [experts.umn.edu]

Pharmacological Profiling of TC NTR1 17: Deciphering NTS1 vs. NTS2 Selectivity and Partial Agonism in Neurotensin Receptor Signaling

I. Executive Summary

The neurotensin (NT) system plays a crucial role in central neurotransmission and peripheral endocrine modulation, mediating responses such as hypothermia, analgesia, and energy homeostasis. These physiological effects are primarily coordinated by two structurally homologous G-protein-coupled receptors: the high-affinity Neurotensin Receptor 1 (NTS1) and the low-affinity Neurotensin Receptor 2 (NTS2). For drug development professionals and academic researchers, achieving selectivity between these isoforms is paramount, as off-target NTS2 engagement can confound phenotypic outputs and trigger unwanted side effects.

This technical guide interrogates the in vitro properties of TC NTR1 17 (CAS: 1146757-96-1), an engineered non-peptide partial agonist. We dissect the structural causality behind its >50-fold selectivity for NTS1 over NTS2 and GPR35, provide validated assay methodologies for characterization, and evaluate its functional profile compared to legacy full agonists (e.g.,1[1]) and antagonists (e.g., SR48692).

II. Structural and Mechanistic Divergence of NTS1 and NTS2

NTS1 is classically coupled to the Gαq/11 signaling cascade, where receptor activation induces Phospholipase C (PLC) cleavage, generating inositol triphosphate (IP3) and driving robust intracellular calcium (

The TC NTR1 17 Modulator Profile

TC NTR1 17, chemically designated as N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine, represents a critical advancement in NTS1 targeted pharmacology. While structurally related to the canonical NTS1 antagonist SR48692 (which utilizes a pyrazole-3-carboxamide core), TC NTR1 17 has been optimized to induce an intermediate active state of the NTS1 receptor[2].

-

Efficacy (Emax): TC NTR1 17 functions as a partial agonist, triggering only 63% of the maximal

response relative to endogenous neurotensin in FLIPR assays. -

Potency (EC50): It operates in the low nanomolar range with an

< 15.6 nM[3]. -

Selectivity: It exhibits over 50-fold selectivity for NTS1 over NTS2 and GPR35, mitigating cross-reactivity that limits endogenous peptides.

The causality behind partial agonism is highly desirable in therapeutic development: it allows for the sub-maximal stimulation of NTS1-dependent pathways (e.g., dopamine modulation in psychiatric models) without inducing the rapid receptor desensitization or severe hypotension associated with full NTS1 over-activation seen in4[4].

Graphviz Diagram 1: Divergent pathway activation illustrating the >50-fold selectivity of TC NTR1 17 for NTS1 over NTS2.

III. Comparative Pharmacodynamics: Quantitative Data Summaries

To establish a baseline for researchers deciding between probe compounds, Table 1 delineates the functional parameters of TC NTR1 17 against endogenous and synthetic benchmarks[5].

Table 1: Pharmacological Benchmarking of Neurotensin Modulators

| Compound / Ligand | Primary Target | Efficacy (Emax) | Potency (EC50 / IC50) | Selectivity Profile | Modality |

| Neurotensin (8-13) | NTS1 & NTS2 | 100% | 1 - 5 nM ( | Non-selective | Endogenous Full Agonist |

| ML301 | NTS1 | 93% | ~2.0 - 4.1 µM ( | >50-fold NTS1 > NTS2 | Synthetic Full Agonist |

| TC NTR1 17 | NTS1 | 63% | < 15.6 nM ( | >50-fold NTS1 > NTS2 | Synthetic Partial Agonist |

| SR48692 | NTS1 | 0% | ~20 nM ( | >100-fold NTS1 > NTS2 | Non-peptide Antagonist |

| NTRC 824 | NTS2 | 0% | Sub-nanomolar | High NTS2 Selectivity | Non-peptide Antagonist |

Note: Emax values refer to Intracellular

IV. Self-Validating Protocols: Assaying Receptor Selectivity

To prove the NTS1 vs. NTS2 selectivity of TC NTR1 17 in your own laboratory, you must deploy an assay system that mitigates false positives caused by endogenous receptor expression. The following self-validating protocol outlines a rigorous, dual-cell line functional kinetic workflow.

Protocol A: Fluorometric Imaging Plate Reader (FLIPR) Mobilization

This workflow captures real-time Gαq functional activation. The causality behind using a continuous kinetic read rather than endpoint luminescence is to capture the transient peak of IP3-mediated calcium release, which peaks and decays within 60-90 seconds.

Step 1: Cell Line Engineering and Seeding

-

Action: Plate CHO-K1 cells stably expressing human NTS1 (Test Line A) and human NTS2 (Test Line B) at a density of

cells/well in a 384-well black-wall/clear-bottom plate. -

Causality: Utilizing a single parental background (CHO-K1) isolates the receptor subtype as the sole dependent variable. The black-wall plates prevent well-to-well optical cross-talk during fluorescence excitation.

Step 2: Fluorophore Loading

-

Action: Incubate cells with Fluo-4 AM (2 µM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid for 45 minutes at 37°C.

-

Causality: Fluo-4 AM is membrane-permeable but non-fluorescent until intracellular esterases cleave the AM ester. The addition of Probenecid is strictly required; it inhibits organic anion transporters, effectively trapping the cleaved Fluo-4 dye inside the cell to ensure a high signal-to-noise ratio.

Step 3: Compound Administration and Kinetic Reading

-

Action: Dilute TC NTR1 17 in DMSO (ensure final DMSO concentration on cells is ≤0.5%). Perform a 10-point dose-response titration (0.1 nM to 10 µM).

-

Causality: A 10-point titration spanning 5 logs provides a statistically robust constraint for non-linear regression, ensuring the derived

(< 15.6 nM) and Emax plateau (63%) are mathematically sound rather than artifactual[2]. Read fluorescence (Excitation 488 nm / Emission 525 nm) at 1-second intervals for 2 minutes post-injection.

Graphviz Diagram 2: Sequential execution of the validated FLIPR Ca2+ flux selectivity protocol.

Protocol B: Orthogonal Validation via -Arrestin Recruitment

Because GPCR modulators can exhibit functional bias (e.g., activating

-

Action: Employ an Enzyme Fragment Complementation (EFC) assay (e.g., DiscoverX PathHunter). Cells expressing NTS1 fused to a ProLink (PK) peptide and

-Arrestin fused to Enzyme Acceptor (EA) are incubated with TC NTR1 17. -

Causality: This assay bypasses the G-protein transducer entirely. If TC NTR1 17 successfully recruits

-arrestin, the PK and EA fragments complement to form active

V. Translational Impact and Storage Practices

The utility of TC NTR1 17 expands beyond fundamental receptor deconvolution. Because NTS1 represents a heavily investigated target for mediating dopaminergic pathways linked to schizophrenia and addiction, non-peptidic, cell-permeable molecules are critical. Endogenous neurotensin peptides are rapidly degraded by native peptidases in vivo. TC NTR1 17 circumvents this, providing high metabolic stability due to its pyrazole-core architecture.

Preparation and Storage Logistics: To maintain the integrity of TC NTR1 17 (Molecular Weight: 522.98), follow established reconstitution principles[2]:

-

Solvent Selection: TC NTR1 17 exhibits excellent solubility in DMSO up to 100 mM (52.3 mg/mL). Alternatively, it can be dissolved in 1eq. NaOH up to 50 mM.

-

Stability Constraints: Storage of powder should be maintained at +4°C to -20°C. For long-term integrity, aliquoted DMSO stock solutions should be maintained at -80°C to minimize hydrolytic degradation and prevent multiple freeze-thaw cycles that impact compound titer[3].

VI. References

Sources

- 1. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 3. abmole.com [abmole.com]

- 4. Imidazole-derived agonists for the neurotensin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole - Derived Agonists for the Neurotensin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Analysis of TC Ntr1 17, a Selective Neurotensin Receptor 1 (NTS1) Partial Agonist

This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) analysis for TC Ntr1 17, a notable non-peptide partial agonist of the Neurotensin Receptor 1 (NTS1). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular architecture of TC Ntr1 17, the functional landscape of its biological target, and the experimental methodologies crucial for elucidating the nuanced interplay between chemical structure and biological activity.

Introduction: The Neurotensin Receptor 1 (NTS1) as a Therapeutic Target

The Neurotensin Receptor 1 (NTS1) is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] As the primary high-affinity receptor for the tridecapeptide neurotensin, NTS1 is implicated in pain perception (antinociception), regulation of body temperature, and modulation of dopamine signaling pathways in the central nervous system.[2] Its expression in various cancers, including pancreatic, colon, and lung carcinomas, has also positioned it as a significant target for oncological diagnostics and therapeutics.[3]

The development of small-molecule ligands for NTS1 offers a promising avenue to overcome the inherent pharmacokinetic limitations of peptide-based agents. TC Ntr1 17 emerged from such efforts as a selective, non-peptide modulator of NTS1, providing a valuable chemical scaffold for further optimization.[4][5] Understanding the SAR of this compound class is paramount for designing next-generation NTS1-targeted therapeutics with tailored potency, selectivity, and efficacy.

Profile of the Lead Compound: TC Ntr1 17

TC Ntr1 17, also known as an analog of ML301, is a well-characterized NTS1 partial agonist.[4][5] Its chemical structure and key pharmacological parameters are summarized below.

Chemical Name: N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine.

Molecular Formula: C₂₇H₂₇ClN₄O₅

Molecular Weight: 522.98 g/mol

Pharmacological Data:

-

Activity: Partial Agonist at the Neurotensin Receptor 1 (NTS1).

-

Potency (EC₅₀): <15.6 nM in a Calcium (Ca²⁺) mobilization assay.

-

Efficacy (Eₘₐₓ): 63% of the maximal response induced by the endogenous ligand, neurotensin.

-

Selectivity: Exhibits over 50-fold selectivity for NTS1 over the related NTS2 receptor and GPR35.

Core Structure-Activity Relationship (SAR) Analysis of the TC Ntr1 17 Scaffold

The SAR of TC Ntr1 17 can be systematically deconstructed by examining its three principal structural components: the 7-chloro-4-quinolinyl moiety , the central disubstituted pyrazole ring , and the L-leucine tail . Each component plays a critical role in receptor recognition, binding affinity, and functional activation. While a comprehensive library of published analogs is not publicly available, we can infer the SAR based on the known structure and general principles of GPCR ligand design.[6][7][8]

Table 1: Deconstruction of the TC Ntr1 17 Scaffold and Postulated SAR

| Structural Component | Chemical Moiety | Postulated Role in Activity & Rationale | Potential Modifications for SAR Exploration |

| A: Quinoline Head | 7-Chloro-4-quinolinyl | Anchor & Selectivity Driver: The quinoline ring system likely engages in π-stacking or hydrophobic interactions within a specific sub-pocket of the NTS1 receptor. The 7-chloro substituent is crucial, suggesting it acts as a key electronic or steric feature for optimal binding. Its position indicates a high degree of structural constraint in this region of the binding pocket. | Vary the position and nature of the halogen (e.g., F, Br, I).Replace chloro with other electron-withdrawing (e.g., -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃).Explore alternative heterocyclic systems (e.g., quinazoline, isoquinoline).[9] |

| B: Pyrazole Core | 1,5-Disubstituted Pyrazole | Central Scaffold & Linker: This five-membered heterocyclic ring serves as a rigid scaffold, correctly orienting the quinoline head and the leucine tail. The substitution pattern (at positions 1 and 5) is critical for maintaining the proper geometry for receptor engagement. The pyrazole itself contributes to the overall electronic profile of the molecule.[10][11] | Investigate other regioisomers of the pyrazole.Replace the pyrazole with other 5-membered heterocycles (e.g., isoxazole, triazole).Modify the linker between the pyrazole and the leucine (e.g., alter the carbonyl group). |

| C: Phenyl Group | 2,6-Dimethoxyphenyl | Hydrophobic Interaction & Conformation Lock: Attached to the pyrazole core, this group likely occupies another hydrophobic pocket. The two methoxy groups at positions 2 and 6 are significant; they may act as hydrogen bond acceptors or, more likely, sterically force a specific dihedral angle between the phenyl and pyrazole rings, locking the molecule into an active conformation. | Remove one or both methoxy groups.Shift the position of the methoxy groups (e.g., to 3,5- or 3,4-).Replace methoxy groups with other substituents (e.g., -OH, -F, -CH₃). |

| D: Amino Acid Tail | L-Leucine | Potency & Efficacy Modulator: The L-leucine fragment, with its isobutyl side chain and terminal carboxylic acid, is critical for function. The carboxylic acid is likely to form a key ionic interaction or hydrogen bond with a basic residue (e.g., Lysine, Arginine) in the NTS1 binding pocket. The stereochemistry (L-configuration) is essential, indicating a highly specific chiral recognition by the receptor. The isobutyl group provides a specific hydrophobic interaction. | Replace L-leucine with other natural or unnatural amino acids (e.g., Valine, Phenylalanine, Cyclohexylalanine).Esterify or amidate the terminal carboxylic acid to probe the importance of the negative charge.Investigate the corresponding D-amino acid to confirm stereospecificity. |

Experimental Methodologies for SAR Determination

A robust SAR campaign relies on a validated and reproducible testing funnel. For NTS1 modulators like TC Ntr1 17, the primary assays focus on determining binding affinity and functional potency.

Radioligand Competition Binding Assay for NTS1

This assay quantifies the affinity of a test compound for the NTS1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of TC Ntr1 17 and its analogs.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human NTS1 receptor (e.g., HT-29 or CHO-K1 cells).[12] Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), a fixed concentration of a suitable NTS1 radioligand (e.g., [³H]-Neurotensin or another high-affinity ligand), and a range of concentrations of the unlabeled test compound.[13][14]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[13]

-

Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter mat (e.g., GF/C). The filters trap the membranes with the bound radioligand.[13]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13]

Calcium Mobilization Functional Assay

NTS1 canonically couples to the Gαq protein, which activates phospholipase C, leading to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentration.[15][16] This functional response is a reliable measure of receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of TC Ntr1 17 and its analogs.

Step-by-Step Protocol:

-

Cell Culture: Plate cells stably expressing NTS1 (e.g., HEK293T or CHO-K1) in a 96-well or 384-well black, clear-bottom plate and grow to near-confluency.[17]

-

Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer.[18][19] Incubate for 45-60 minutes at 37°C, allowing the dye to de-esterify within the cells.

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer at a concentration 5-10x higher than the final desired concentration.

-

Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR instrument).[16][17] Record a baseline fluorescence reading for several seconds.

-

Compound Addition: The instrument automatically adds the test compounds to the wells while continuously recording the fluorescence intensity.

-

Data Acquisition: Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist like neurotensin.[18]

Visualization of Key Pathways and Workflows

NTS1 Signaling Pathway

Activation of NTS1 by an agonist like TC Ntr1 17 initiates a cascade of intracellular events. The primary pathway involves Gαq activation, but coupling to other G proteins and β-arrestin has also been demonstrated, highlighting the potential for biased agonism.[3][15]

Caption: Simplified NTS1 Gαq-mediated signaling cascade.

Experimental Workflow for SAR Analysis

A typical workflow for evaluating a library of TC Ntr1 17 analogs involves a tiered screening approach to efficiently identify promising candidates.

Caption: Iterative workflow for SAR-driven lead optimization.

Conclusion

The TC Ntr1 17 scaffold represents a significant advancement in the development of non-peptide NTS1 modulators. Its well-defined structure, composed of a quinoline head, a pyrazole core, and an L-leucine tail, offers multiple points for chemical modification. A systematic SAR analysis, underpinned by robust in vitro binding and functional assays, is the cornerstone of refining this scaffold into drug candidates with superior pharmacological profiles. By methodically altering each structural component and quantifying the resulting changes in activity, researchers can map the chemical space required for potent and selective NTS1 modulation, paving the way for novel therapeutics targeting a range of CNS disorders and cancers.

References

-

Ertl, F. J., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry, 67(18), 16664–16691. [Link]

-

Luyten, W., et al. (2019). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (149). [Link]

-

Glennon, R. A., et al. (2018). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 15–42. [Link]

-

Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry, 292(24), 10034–10046. [Link]

-

Noe, C. R., et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters, 24(12), 2654–2658. [Link]

-

Pinkerton, A. B., et al. (2012). Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Mistry, R., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). [Link]

-

Pifl, C., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 750534. [Link]

-

Wikipedia. Neurotensin receptor 1. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Noe, C. R., et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. PubMed. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Keller, M., et al. (2022). Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors. MDPI. [Link]

-

National Center for Biotechnology Information. Gene Result Ntsr1 neurotensin receptor 1 [ (Norway rat)]. [Link]

-

Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 409–419. [Link]

-

El-Ghanam, A. M. M., et al. (2024). Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. DOI. [Link]

-

Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655–E662. [Link]

-

Harding, P. J., et al. (2007). Neurotensin receptor type 1: Escherichia coli expression, purification, characterization and biophysical study. Biochemical Society Transactions, 35(4), 772–775. [Link]

-

Molecular Devices. FLIPR Calcium 3 Assay Kit. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

Pinkerton, A. B., et al. (2013). Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). PubMed. [Link]

-

Kofuku, Y., et al. (2022). The dynamic nature of neurotensin receptor 1 (NTS1) allostery and signaling bias. bioRxiv. [Link]

-

Mitchell, T., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife. [Link]

-

Adooq Bioscience. Neurotensin Receptors pathway. [Link]

-

ION Biosciences. Gαq GPCR assays. [Link]

-

Ertl, F. J., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. PubMed. [Link]

Sources

- 1. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 9. Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors | MDPI [mdpi.com]

- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Human TREX-2 and NTR1 Complexes

A Note on Nomenclature: The term "TC Ntr1 17" does not correspond to a recognized molecule or complex in standard scientific literature. This guide addresses the likely intended subjects based on the query's components: "TC" for the T ranscription-Ex port (TREX) complex, and "NTR1," which can refer to two distinct entities in molecular biology—a component of the spliceosome-associated NTR complex or the Neurotensin Receptor 1. This document will provide a detailed technical overview of the human TREX-2 complex due to its role in transcription-coupled mRNA export, and will also briefly cover the NTR1 protein of the NTR complex and the Neurotensin Receptor 1 to ensure comprehensive coverage of the possible interpretations of the user's request.

Part 1: The Human TREX-2 Complex

The Transcription-Export (TREX-2) complex is a highly conserved multiprotein assembly that plays a crucial role in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm in eukaryotic cells.[1] It is believed to link the processes of transcription and mRNA processing with their subsequent export through the nuclear pore complex (NPC).[1][2] In mammalian cells, the TREX-2 complex is anchored to the nuclear basket of the NPC.[3]

Core Components and Their Properties

The human TREX-2 complex is assembled around a central scaffold protein, GANP (Germinal center-associated nuclear protein).[1][4] The other core components include PCID2 (PCI domain-containing protein 2), ENY2 (Enhancer of yellow 2), and Centrins (CETN2/CETN3).[1]

| Component | UniProt ID | Molecular Weight (kDa) | Function within the Complex |

| GANP | ~210 kDa[5] | Scaffold protein; interacts with RNA polymerase II, mRNA, and the NPC.[1][4] Possesses DNA-primase activity.[5] | |

| PCID2 | ~103 kDa | Binds to GANP and is essential for mRNA export.[1][6] May link nuclear export with cytoplasmic trafficking.[7] | |

| ENY2 | ~13 kDa | Crucial for the stability and localization of the TREX-2 complex at the NPC.[3] Binds directly to GANP.[1] | |

| CETN2 | ~20 kDa | Calcium-binding protein; involved in protein export and co-localizes to the centrosome.[8] | |

| CETN3 | ~20 kDa | Interacts with GANP and is required for mRNA export.[1] |

Mechanism of Action in mRNA Export

The TREX-2 complex is strategically positioned at the nuclear pore, where it is thought to receive mature messenger ribonucleoprotein particles (mRNPs) and facilitate their translocation into the cytoplasm.[3][9] The GANP subunit, with its multiple domains, acts as a molecular bridge. It associates with RNA polymerase II, suggesting a link to active transcription sites.[1][4] Its interaction with the mRNA export receptor NXF1 is also crucial for the transport of mRNPs.[3][10] Recent evidence suggests that the ATPase DDX39/UAP56 acts as a molecular switch, guiding mRNPs through the TREX and TREX-2 complexes.[11]

The stability and proper localization of the TREX-2 complex at the NPC are dependent on the nucleoporins NUP153 and TPR.[3] Within the complex itself, GANP and ENY2 are critical for maintaining the structural integrity and anchoring the complex to the nuclear basket.[3]

Signaling and Functional Pathways

The primary pathway involving the TREX-2 complex is the nuclear export of mRNA. This process is tightly coupled with transcription and pre-mRNA processing to ensure that only fully mature mRNAs are exported to the cytoplasm for translation.

Caption: The role of the TREX-2 complex in the mRNA export pathway.

Part 2: The NTR1 Complex in Pre-mRNA Splicing

In a different biological context, NTR1 (NTC-Related Protein 1) is a component of the NTR complex, which is involved in the disassembly of the spliceosome after pre-mRNA splicing.[12][13] The NTR complex, which also includes Ntr2 and the ATPase Prp43, is crucial for recycling spliceosomal components for subsequent rounds of splicing.[12]

| Component | UniProt ID | Molecular Weight (kDa) | Function |

| NTR1 (SPP382) | ~40 kDa | Activates the ATPase Prp43 to disassemble the intron-lariat spliceosome.[12] |

In Arabidopsis thaliana, NTR1 and its partner ILP1 have been shown to not only regulate alternative splicing but also to promote the biogenesis of microRNAs (miRNAs) by facilitating the transcriptional elongation of MIRNA genes.[14][15]

Part 3: Neurotensin Receptor 1 (NTR1)

Neurotensin Receptor 1 (NTSR1 or NTR1) is a high-affinity receptor for the neuropeptide neurotensin.[16][17] It is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of food intake, addiction neurotransmission, and cell growth.[18][19]

| Property | Value |

| UniProt ID | |

| Molecular Weight | ~46.5 kDa (protein backbone), ~52-54 kDa (glycosylated)[20][21] |

| Chemical Properties | 418 amino acid transmembrane protein with post-translational modifications including glycosylation and lipidation.[18] |

A small molecule named TC NTR1 17 is a non-peptide partial agonist for the neurotensin receptor 1 (NTS1), with a molecular weight of 522.98 g/mol and the chemical formula C27H27ClN4O5. This compound is selective for NTS1 over NTS2 and GPR35.

Part 4: Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Study TREX-2 Complex Interactions

This protocol describes a method to validate the interaction between GANP and PCID2, two core components of the TREX-2 complex.

Objective: To co-immunoprecipitate endogenous PCID2 using an antibody against endogenous GANP from human cell nuclear extracts.

Methodology:

-

Nuclear Extract Preparation:

-

Harvest cultured human cells (e.g., HeLa or HCT116) and wash with ice-cold PBS.[22]

-

Lyse the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.

-

Extract nuclear proteins using a high-salt lysis buffer containing protease and phosphatase inhibitors.[23]

-

Determine the protein concentration of the nuclear extract using a Bradford assay.

-

-

Pre-clearing the Lysate:

-

Incubate the nuclear extract with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.[24]

-

Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add a specific antibody against GANP to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.

-

Incubate overnight at 4°C with gentle rotation to allow for antibody-antigen complex formation.[23]

-

Add fresh Protein A/G beads to the lysate and incubate for an additional 2-4 hours to capture the antibody-antigen complexes.[25][26]

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with a stringent wash buffer to remove non-specifically bound proteins.[24]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Analysis by Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against PCID2 to detect its presence in the GANP immunoprecipitate.

-

Also, probe for GANP to confirm successful immunoprecipitation.

-

Caption: A streamlined workflow for co-immunoprecipitation.

References

-

The human TREX-2 complex is stably associated with the nuclear pore basket. J Cell Sci. 2013;126(Pt 12):2656-2667.

-

The role of TREX-2 complex in nucleo-cytoplasmic mRNA export. bioRxiv. 2023.

-

Human TREX2 components PCID2 and centrin 2, but not ENY2, have distinct functions in protein export and co-localize to the centrosome. PLoS One. 2014;9(1):e84677.

-

Co-immunoprecipitation Protocols and Methods. Springer Nature Experiments.

-

Co-IP Protocol-How To Conduct A Co-IP. Creative Proteomics.

-

A molecular switch orchestrates the nuclear export of human messenger RNA. bioRxiv. 2024.

-

Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications. Assay Genie.

-

Functional and structural characterization of the mammalian TREX-2 complex that links transcription with nuclear messenger RNA export. Nucleic Acids Res. 2012;40(10):4562-4575.

-

TREX complex. Wikipedia.

-

Structure and Function of the TREX-2 Complex. ResearchGate.

-

The NineTeen Complex (NTC) and NTC-associated proteins as targets for spliceosomal ATPase action during pre-mRNA splicing. Biochem Soc Trans. 2012;40(4):857-862.

-

Functional and structural characterization of the mammalian TREX-2 complex that links transcription with nuclear messenger RNA export. ResearchGate.

-

Neurotensin and Neurotensin Receptors. Encyclopedia. 2023;3(2):627-645.

-

mRNA export and gene expression: the SAGA-TREX-2 connection. Biochim Biophys Acta. 2012;1819(6):558-565.

-

How the TREX-2 complex associates with the nuclear pore. bioRxiv. 2023.

-

Spliceosome disassembly factors ILP1 and NTR1 promote miRNA biogenesis in Arabidopsis thaliana. Nucleic Acids Res. 2019;47(14):7556-7569.

-

Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.

-

The Human TREX-2 Complex Interacts with Subunits of the ORC Complex. Biochemistry (Mosc). 2023;88(Suppl 1):S250-S255.

-

Yeast Ntr1/Spp382 Mediates Prp43 Function in Postspliceosomes. Mol Cell Biol. 2005;25(15):6445-6455.

-

An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR Protoc. 2022;3(1):101202.

-

Spliceosome disassembly factors ILP1 and NTR1 promote miRNA biogenesis in Arabidopsis thaliana. SciSpace.

-

NTSR1 (neurotensin receptor 1 (high affinity)). Atlas of Genetics and Cytogenetics in Oncology and Haematology.

-

Structures of aberrant spliceosome intermediates on their way to disassembly. Nat Struct Mol Biol. 2022;29(8):792-801.

-

NTSR1 - Neurotensin receptor type 1 - Homo sapiens (Human). UniProt.

-

NTSR1 neurotensin receptor 1 [ (human)]. NCBI Gene.

-

Cryo-EM structure of human TREX-2 complex bound to DDX39B(UAP56). PDBj.

-

Neurotensin Receptor 1 Gene Polymorphisms Are Associated with Personality Traits in Healthy Chinese Individuals. Neuropsychobiology. 2014;69(1):21-27.

-

Biochemical and cellular characteristics of the 3' --> 5' exonuclease TREX2. J Biol Chem. 2007;282(12):8965-8972.

-

Germinal center-associated nuclear protein (GANP) has a phosphorylation-dependent DNA-primase activity that is up-regulated in germinal center regions. Proc Natl Acad Sci U S A. 2002;99(24):15383-15388.

-

Tumorigenesis Caused by Aberrant Expression of GANP, a Central Component in the Mammalian TREX-2 Complex—Lessons from Transcription-Coupled DNA Damages. Int J Mol Sci. 2024;25(1):1.

-

Biochemical properties of the human guanylate binding protein 5 and a tumor-specific truncated splice variant. FEBS J. 2010;277(8):1959-1968.

-

GANP Combines Features Found in Nucleoporins and Components of the mRNA Export Machinery and Is Partitioned between Nuclear Pore Complexes and the Nuclear Interior. Mol Cell Biol. 2010;30(3):737-750.

-

TC NTR1 17. Tocris Bioscience.

-

NTR1 (B-12): sc-376958. Santa Cruz Biotechnology.

-

NTR1 (B-9): sc-374492. Santa Cruz Biotechnology.

-

Recombinant Human NTS1/NTSR1 Protein (H00004923-G01). Novus Biologicals.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mRNA export and gene expression: the SAGA-TREX-2 connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. Germinal center-associated nuclear protein (GANP) has a phosphorylation-dependent DNA-primase activity that is up-regulated in germinal center regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Human TREX-2 Complex Interacts with Subunits of the ORC Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human TREX2 components PCID2 and centrin 2, but not ENY2, have distinct functions in protein export and co-localize to the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of TREX-2 complex in nucleo-cytoplasmic mRNA export [openresearch-repository.anu.edu.au]

- 10. TREX complex - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. The NineTeen Complex (NTC) and NTC-associated proteins as targets for spliceosomal ATPase action during pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. scispace.com [scispace.com]

- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 17. NTSR1 neurotensin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. karger.com [karger.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]

- 25. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

The Therapeutic Potential of TC Ntr1 17 in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Schizophrenia remains a debilitating psychiatric disorder with a significant unmet medical need for novel therapeutic strategies that address the complex symptomatology, including positive, negative, and cognitive domains. The neurotensin system, particularly the neurotensin receptor 1 (NTS1), has emerged as a promising target for antipsychotic drug development. Neurotensin (NT) itself is considered an endogenous antipsychotic, and preclinical evidence strongly supports the therapeutic potential of NTS1 receptor agonists.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of TC Ntr1 17, a selective NTS1 partial agonist, in preclinical models of schizophrenia. While direct in vivo studies on TC Ntr1 17 in this context are not yet extensively published, this guide synthesizes the robust rationale for its investigation, details its pharmacological profile, and provides comprehensive, field-proven protocols for its preclinical validation.

The Neurotensin System: An Endogenous Regulator of Psychosis

The neurotensin (NT) system is intricately linked with the pathophysiology of schizophrenia.[3] NT, a tridecapeptide, functions as a neurotransmitter and neuromodulator, exerting significant influence over the dopamine and glutamate systems, both of which are central to current hypotheses of schizophrenia.[1][4] The NTS1 receptor, a high-affinity G protein-coupled receptor, is densely co-localized with dopamine neurons in key brain regions implicated in psychosis, such as the ventral tegmental area (VTA) and the nucleus accumbens.[1] This anatomical proximity translates to a functional modulation of dopamine signaling, where NTS1 activation can attenuate the effects of D2 receptor activation.[1]

Studies utilizing NTS1 knockout mice have provided compelling evidence for the receptor's role in maintaining neurochemical balance. These mice exhibit a hyper-dopaminergic state and behavioral abnormalities reminiscent of those induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist widely used to model schizophrenia in rodents.[5] Conversely, administration of NTS1 receptor agonists has demonstrated antipsychotic-like effects in various preclinical models.[6][7][8] These agonists can reverse the behavioral deficits, such as hyperlocomotion and sensory gating impairments (measured by prepulse inhibition), induced by psychotomimetic agents like PCP and amphetamine.[6][7]

The Glutamatergic Connection

Beyond its interplay with the dopamine system, neurotensin also modulates glutamate transmission. NTS1 agonists have been shown to decrease PCP-induced increases in glutamate levels in the prefrontal cortex, suggesting a mechanism by which they may ameliorate the glutamatergic dysregulation associated with schizophrenia.[1] This dual action on both dopamine and glutamate pathways positions NTS1 as a particularly attractive target for developing novel antipsychotics with a potentially broader spectrum of efficacy.

TC Ntr1 17: A Selective NTS1 Partial Agonist

TC Ntr1 17, an analog of ML301, is a non-peptide, selective partial agonist of the NTS1 receptor. Its pharmacological profile makes it a compelling candidate for investigation in schizophrenia models.

| Parameter | Value | Source |

| Target | Neurotensin Receptor 1 (NTS1) | |

| Activity | Partial Agonist | |

| EC50 | <15.6 nM | |

| Emax | 63% of neurotensin response (Ca2+ mobilization) | |

| Selectivity | >50-fold for NTS1 over NTS2 and GPR35 | |

| Chemical Name | N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine | |

| Alternative Names | ML 301 analog |

The partial agonism of TC Ntr1 17 is a noteworthy feature. Partial agonists can provide a modulatory effect, potentially offering a "ceiling" to their physiological response. This could translate to a more favorable side-effect profile compared to full agonists, by avoiding over-stimulation of the NTS1 receptor system.

Preclinical Validation of TC Ntr1 17 in Schizophrenia Models

To rigorously assess the therapeutic potential of TC Ntr1 17, a multi-tiered preclinical evaluation is necessary. This should encompass behavioral, neurochemical, and electrophysiological assays in validated animal models of schizophrenia. The NMDA receptor antagonist models, such as those induced by phencyclidine (PCP) or ketamine, are particularly relevant given their ability to recapitulate a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.[9][10]

Behavioral Assays

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[9] The ability of a compound to restore PPI deficits induced by psychotomimetics is a strong indicator of potential antipsychotic activity.

Experimental Workflow for Prepulse Inhibition (PPI) Assay

Caption: Workflow for the Prepulse Inhibition (PPI) assay.

Step-by-Step Protocol:

-

Animal Acclimatization: Allow rodents to acclimate to the testing room for at least 1 hour before the experiment.

-

Chamber Placement: Place the animal in a startle chamber mounted on a load cell platform within a sound-attenuated enclosure.

-

Habituation: Begin the session with a 5-minute habituation period with only background white noise (e.g., 70 dB).

-

Test Session: Administer a series of pseudorandomized trials with varying inter-trial intervals (e.g., 10-20 seconds). Trial types should include:

-

Pulse Alone: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

-

Prepulse + Pulse: A weaker, non-startling prepulse (e.g., 74, 82, or 90 dB for 20 ms) presented 100 ms before the pulse.

-

No Stimulus: Background noise only, to measure baseline movement.

-

-

Data Acquisition: Record the maximum startle amplitude (Vmax) for each trial.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100.

The NOR test assesses cognitive deficits, specifically recognition memory, which is a significant area of impairment in schizophrenia. This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow for Novel Object Recognition (NOR) Test

Caption: Workflow for the Novel Object Recognition (NOR) test.

Step-by-Step Protocol:

-

Habituation: Individually habituate each rodent to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes on two consecutive days in the absence of any objects.

-

Familiarization Phase (Trial 1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

-

Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).

-

Test Phase (Trial 2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5 minutes).

-

Data Acquisition: Record the time spent exploring each object (nuzzling, sniffing, or touching with the nose or paws).

-

Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Neurochemical Analysis

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is crucial for understanding how TC Ntr1 17 modulates dopamine and glutamate dysregulation in schizophrenia models.

Step-by-Step Protocol for In Vivo Microdialysis:

-

Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow for a recovery period of at least 48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish stable neurotransmitter levels.

-

Drug Administration: Administer TC Ntr1 17 and/or the psychotomimetic agent (e.g., PCP) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine, glutamate, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration.

Signaling Pathway of NTS1 and its Interaction with Dopamine and Glutamate Systems

Caption: Simplified signaling pathway of NTS1 activation by TC Ntr1 17 and its putative interactions with dopamine and glutamate systems.

Electrophysiological Recordings

In vivo electrophysiology can provide insights into how TC Ntr1 17 affects neuronal firing and network oscillations, which are disrupted in schizophrenia. Local field potential (LFP) recordings can be used to assess changes in gamma-band oscillations, which are thought to be important for cognitive function and are altered in schizophrenia.

Step-by-Step Protocol for In Vivo Electrophysiological Recordings:

-

Electrode Implantation: Surgically implant a multi-electrode array into the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Recovery: Allow the animal to recover for at least one week.

-

Recording: Connect the implanted electrode to a recording system and record baseline neuronal activity (single-unit firing and LFPs).

-

Drug Administration: Administer TC Ntr1 17 and/or the psychotomimetic agent and continue recording.

-

Data Analysis: Analyze the recorded data for changes in neuronal firing rates, firing patterns, and the power and coherence of different frequency bands (e.g., gamma oscillations).

Conclusion and Future Directions

The neurotensin system, and specifically the NTS1 receptor, represents a highly promising avenue for the development of novel antipsychotics. TC Ntr1 17, as a selective NTS1 partial agonist, possesses a pharmacological profile that warrants thorough investigation for its therapeutic potential in schizophrenia. The preclinical testing paradigm outlined in this guide, employing a combination of behavioral, neurochemical, and electrophysiological approaches in validated animal models, provides a robust framework for elucidating the efficacy of TC Ntr1 17. Future studies should focus on not only its potential to ameliorate positive and cognitive symptoms but also its effects on negative symptoms, a critical area of unmet need in schizophrenia treatment. Successful preclinical validation of TC Ntr1 17 could pave the way for its clinical development as a first-in-class antipsychotic with a novel mechanism of action.

References

-

Diverse Roles of Neurotensin Agonists in the Central Nervous System. Frontiers in Endocrinology. [Link]

-

Sensorimotor gating in NTS1 and NTS2 null mice: Effects of d-amphetamine, dizocilpine, clozapine and NT69L. Mayo Clinic. [Link]

-

Repeated effects of the neurotensin receptor agonist PD149163 in three animal tests of antipsychotic activity: assessing for tolerance and cross-tolerance to clozapine. Neuropsychopharmacology. [Link]

-

Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). PubMed. [Link]

-

Sensorimotor gating in NTS1 and NTS2 null mice: effects of d-amphetamine, dizocilpine, clozapine and NT69L. Journal of Experimental Biology. [Link]

-

Effects of the neurotensin NTS₁ receptor agonist PD149163 on visual signal detection in rats. PubMed. [Link]

-

Similarities in the behavior and molecular deficits in the frontal cortex between the neurotensin receptor subtype 1 knockout mice and chronic phencyclidine-treated mice: relevance to schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

-

Antipsychotic-like Effects of a Neurotensin Receptor Type 1 Agonist. ResearchGate. [Link]

-

Behavioral effects of systemic neurotensin receptor agonists and... ResearchGate. [Link]

-

An integrated machine learning framework for a discriminative analysis of schizophrenia using multi-biological data. PubMed. [Link]

-

Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

-

View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. Canadian Journal of Health Technologies. [Link]

-

Animal models of schizophrenia. Maze Engineers. [Link]

-

Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. ScienceDaily. [Link]

-

Investigation of the Biological Impact of Charge Distribution on a NTR1-Targeted Peptide. Molecular Pharmaceutics. [Link]

-

New Pharmacological Treatment Approaches for Schizophrenia: Navigating the Post-iclepertin Landscape. Pharmaceuticals. [Link]

-

Association between neurotensin receptor 1 (NTR1) gene polymorphisms and schizophrenia in a Han Chinese population. PubMed. [Link]

-

In patients with schizophrenia, positive symptoms typically respond. Current Psychiatry. [Link]

-

Multimodal Neuroimaging Summary Scores as Neurobiological Markers of Psychosis. JAMA Psychiatry. [Link]

-

Agonism, Inverse Agonism, and Neutral Antagonism at the Constitutively Active Human Neurotensin Receptor 2. Molecular Pharmacology. [Link]

-

Psychosis-Associated Neuroinflammation in Schizophrenia. ClinicalTrials.gov. [Link]

-

P.1.d.001 Multi-immunostaining for microglial activation in schizophrenia. ResearchGate. [Link]

-

m125. disease prevalence, comorbid conditions, and medication utilization among patients with schizophrenia in the united states. ResearchGate. [Link]

Sources

- 1. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Association between neurotensin receptor 1 (NTR1) gene polymorphisms and schizophrenia in a Han Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]

- 5. Similarities in the behavior and molecular deficits in the frontal cortex between the neurotensin receptor subtype 1 knockout mice and chronic phencyclidine-treated mice: relevance to schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Repeated effects of the neurotensin receptor agonist PD149163 in three animal tests of antipsychotic activity: assessing for tolerance and cross-tolerance to clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. cdn.mdedge.com [cdn.mdedge.com]

Methodological & Application

Topic: TC Ntr1 17 In Vivo Dosing Protocol for Mice

An Application Guide for Researchers

Introduction: Understanding TC Ntr1 17 and its Target, the Neurotensin Receptor 1 (NTS1)

TC Ntr1 17 is a selective, non-peptide partial agonist for the Neurotensin Receptor 1 (NTS1). NTS1, a G protein-coupled receptor, is a key player in a multitude of physiological processes, with significant distribution in the central nervous system and the gastrointestinal tract. Its activation by the endogenous ligand neurotensin (NT) modulates dopaminergic pathways, digestion, and has been linked to analgesic and hypothermic effects.

Critically for modern therapeutic development, NTS1 is frequently overexpressed in various human cancers, including pancreatic, colon, and lung carcinomas.[1][2][3] In these contexts, NTS1 signaling has been associated with oncogenic effects such as promoting cell proliferation, survival, and migration.[2][3] This dual role in both normal physiology and pathology makes NTS1 a compelling target for both therapeutic intervention and diagnostic imaging.

As a partial agonist, TC Ntr1 17 activates the NTS1 receptor to elicit a response that is submaximal compared to the full endogenous agonist, neurotensin. This property allows for a more controlled and potentially safer modulation of the receptor's activity. While existing published research on TC Ntr1 17 in mice has focused on its neurological effects via direct intracerebral administration,[4] its potential use in systemic applications, such as oncology models, remains largely unexplored.

This guide provides a comprehensive framework for researchers to systematically establish a safe and effective in vivo dosage protocol for systemic administration of TC Ntr1 17 in mice. We will proceed from foundational reagent preparation to toxicity assessment and pharmacokinetic profiling, providing the necessary steps to design robust and reproducible efficacy studies.

Part 1: Foundational Steps - Reagent Preparation and Administration Routes

The validity of any in vivo study begins with the correct preparation and administration of the test agent. Given that TC Ntr1 17 is typically supplied as a dry powder, careful solubilization is paramount.

Protocol 1: Preparation of TC Ntr1 17 for In Vivo Administration

Rationale: TC Ntr1 17 has limited aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent like DMSO, which is then diluted into a physiologically compatible vehicle for injection. It is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity in the animals. A final DMSO concentration of <5% is generally recommended for intravenous (IV) administration and <10% for intraperitoneal (IP) injection.

Materials:

-

TC Ntr1 17 powder (Tocris, Cat. No. 5087 or equivalent)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, low-adhesion microcentrifuge tubes

-

Calibrated pipettes

Step-by-Step Procedure:

-

Calculate Required Mass: Based on the desired stock concentration and volume, calculate the mass of TC Ntr1 17 needed. The molecular weight of TC Ntr1 17 is 522.98 g/mol .

-

Prepare High-Concentration Stock Solution:

-

Aseptically weigh the TC Ntr1 17 powder and place it into a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 50 mM or ~26.15 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved. This is your Primary Stock . Store at -20°C or -80°C for long-term stability.

-

-

Prepare Working Solution (Day of Experiment):

-

Thaw the Primary Stock on ice.

-

Perform a serial dilution. First, dilute the Primary Stock in sterile saline or PBS to create an intermediate stock.

-

Further dilute the intermediate stock with the final vehicle (e.g., saline) to achieve the desired final injection concentration and a tolerable DMSO percentage.

-

Example Calculation for a 10 mg/kg dose in a 20g mouse (200 µL injection volume):

-

Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg

-

Required concentration: 0.2 mg / 0.2 mL = 1 mg/mL

-

If using a 20 mg/mL Primary Stock in DMSO, you would need 10 µL of stock for every 200 µL of final solution. This results in a final DMSO concentration of 5% (10 µL / 200 µL), which is acceptable for IV or IP routes.

-

-

-

Final Preparation: Vortex the final working solution gently before drawing it into the injection syringe. Keep on ice until administration. Always prepare fresh on the day of use.

Considerations for Route of Administration

The choice of administration route profoundly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[5][6] The optimal route depends on the experimental objective.

| Administration Route | Typical Volume (Adult Mouse) | Needle Gauge | Absorption Rate & Rationale |

| Intravenous (IV) | < 0.2 mL | 27-30G | Fastest. Bypasses absorption barriers, leading to 100% bioavailability. Ideal for pharmacokinetic studies and therapies requiring rapid peak plasma concentrations.[5][6] |